5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride
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Overview
Description
5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a derivative of tetrahydroquinoline, a bicyclic structure that consists of a benzene ring fused to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-2-nitroaniline with ethyl acetoacetate under acidic conditions, followed by reduction and cyclization to form the tetrahydroquinoline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Potential use in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
1,2,3,4-Tetrahydroisoquinoline: Another structurally related compound with diverse biological activities.
Uniqueness
5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is unique due to the presence of the methyl group at the 5-position and the hydroxyl group at the 8-position. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-4-5-9(12)10-8(7)3-2-6-11-10;/h4-5,11-12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZJVDQAOIXFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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